2-{[5-(4-tert-butylphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide
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Overview
Description
2-((4-allyl-5-(4-(tert-butyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-sulfamoylphenyl)acetamide is a synthetic organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-allyl-5-(4-(tert-butyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-sulfamoylphenyl)acetamide typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Allyl and tert-Butyl Groups: These groups can be introduced through alkylation reactions using allyl halides and tert-butyl halides, respectively.
Thioether Formation: The triazole derivative can be reacted with a thiol compound to form the thioether linkage.
Acetamide Formation: The final step involves the reaction of the intermediate with 4-sulfamoylphenyl acetic acid or its derivatives to form the acetamide group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions could target the triazole ring or the sulfonamide group, potentially leading to the formation of amines or other reduced products.
Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl rings or the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Reagents such as halides, sulfonates, or organometallic compounds can be used under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the allyl group could lead to the formation of an epoxide, while reduction of the sulfonamide group could yield an amine.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, the compound might be studied for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine
In medicinal chemistry, the compound could be investigated for its potential therapeutic effects, such as antimicrobial, antifungal, or anticancer activities.
Industry
In industry, the compound might find applications as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-((4-allyl-5-(4-(tert-butyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-sulfamoylphenyl)acetamide would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent substrate binding. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: Compounds with similar triazole rings, such as fluconazole or itraconazole, which are known for their antifungal properties.
Sulfonamide Derivatives: Compounds like sulfamethoxazole, which is used as an antibiotic.
Uniqueness
The uniqueness of 2-((4-allyl-5-(4-(tert-butyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-sulfamoylphenyl)acetamide lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C23H27N5O3S2 |
---|---|
Molecular Weight |
485.6 g/mol |
IUPAC Name |
2-[[5-(4-tert-butylphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-sulfamoylphenyl)acetamide |
InChI |
InChI=1S/C23H27N5O3S2/c1-5-14-28-21(16-6-8-17(9-7-16)23(2,3)4)26-27-22(28)32-15-20(29)25-18-10-12-19(13-11-18)33(24,30)31/h5-13H,1,14-15H2,2-4H3,(H,25,29)(H2,24,30,31) |
InChI Key |
JTVZKHBHWWIXTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2CC=C)SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
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